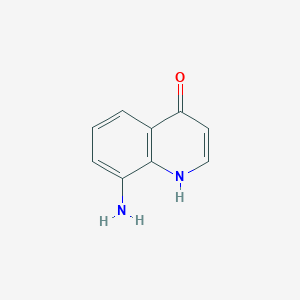

8-Aminoquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLBSFZJESHRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618529 | |

| Record name | 8-Aminoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53867-95-1, 50349-92-3 | |

| Record name | 8-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53867-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50349-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Aminoquinolin-4-ol chemical properties and structure

An In-depth Technical Guide to 8-Aminoquinolin-4-ol: Chemical Properties, Structure, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. It is distinguished by an amino group (-NH₂) at the 8-position and a hydroxyl group (-OH) at the 4-position of the quinoline core. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and drug development. Its structural framework is a key pharmacophore, serving as a foundational building block for the synthesis of more complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications for researchers and scientists in the field.

Chemical Identity and Structure

Nomenclature and Identifiers

-

IUPAC Name : this compound

-

Alternate IUPAC Name : 8-amino-4(1H)-quinolinone[1]

-

Molecular Formula : C₉H₈N₂O[2]

-

Molecular Weight : 160.17 g/mol [2]

Molecular Structure

The structure of this compound is built upon a bicyclic quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The amino and hydroxyl functional groups are positioned on the benzene and pyridine rings, respectively.

-

Aromatic Framework : The quinoline core provides a stable, planar aromatic system that can engage in π-π stacking interactions with biological macromolecules.[3]

-

Functional Groups :

-

The amino group (-NH₂) at position 8 acts as a hydrogen bond donor and a nucleophilic site, enhancing the molecule's reactivity and solubility in polar solvents.[2][4]

-

The hydroxyl group (-OH) at position 4 can act as both a hydrogen bond donor and acceptor. Its presence is crucial for the molecule's chelating properties and contributes to its acidic character.[2] The structure exists in tautomeric equilibrium with its keto form, 8-amino-4(1H)-quinolinone.[1]

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, formulation, and behavior in biological systems.

Data Summary

| Property | Value | Source(s) |

| Appearance | Pale yellow solid | [2] |

| Melting Point | ~ 56–58 °C | [2] |

| Solubility | Soluble in polar solvents like water and ethanol. | [2][4] |

| Stability | Generally stable under standard laboratory conditions. May degrade under extreme pH or temperature. | [2] |

Elucidation of Properties

-

Solubility : The presence of both an amino and a hydroxyl group allows for hydrogen bonding with polar solvents, conferring solubility in substances like water and ethanol.[2][4] However, its solubility in aqueous solutions can be pH-dependent; protonation of the amino group under acidic conditions may enhance solubility.[4]

-

Stability : While stable under normal conditions, the compound is sensitive to light and air.[5][6] It should be stored accordingly to prevent degradation.

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound and its derivatives can be achieved through several strategic pathways. A common and effective method involves the functionalization of a pre-existing quinoline scaffold.

Exemplary Protocol: Synthesis from 4-Hydroxy-8-tosyloxyquinoline

This protocol describes a validated approach for introducing an amino group at the 4-position of an 8-hydroxyquinoline precursor, which is conceptually analogous to the synthesis of this compound.[7]

-

Protection : The hydroxyl group of 8-hydroxyquinoline is first protected, for example, as a tosylate, to form 8-tosyloxyquinoline. This directs reactivity to other positions and prevents unwanted side reactions.

-

Hydroxylation/Chlorination : The quinoline core is hydroxylated at the 4-position to yield 4-hydroxy-8-tosyloxyquinoline. This intermediate is then chlorinated using a reagent like phosphoryl chloride (POCl₃) to produce 4-chloro-8-tosyloxyquinoline. The conversion to a chloro group creates a good leaving group for subsequent nucleophilic substitution.[7]

-

Nucleophilic Substitution : The 4-chloro derivative is reacted with a nitrogen nucleophile, such as ammonia or an amine, to introduce the amino group at the 4-position.

-

Deprotection : The tosyl protecting group at the 8-position is subsequently removed, typically via hydrolysis under basic conditions, to yield the final 8-hydroxy-4-aminoquinoline product.[7]

Key Chemical Reactions

The dual functionality of this compound dictates its reactivity profile.

-

Amide Formation : The primary amino group at the 8-position is nucleophilic and readily reacts with acyl chlorides or carboxylic acids (with coupling agents) to form amides. This reaction is fundamental in drug development for attaching various side chains to the quinoline scaffold to modulate pharmacological properties.[2][8]

-

Metal Chelation : The arrangement of the 4-hydroxyl group and the nitrogen atom of the quinoline ring allows the molecule to act as a bidentate ligand, forming stable complexes with various metal ions.[2] This chelating ability is a key feature in the mechanism of action for many quinoline-based drugs, which can interfere with metal-dependent enzymes in pathogens.[2]

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of standard spectroscopic techniques.

-

NMR Spectroscopy :

-

¹H NMR : Provides information on the number and environment of protons. Characteristic chemical shifts would confirm the presence of protons on the aromatic rings and the amino and hydroxyl groups.[2]

-

¹³C NMR : Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the quinoline ring.[2]

-

-

Mass Spectrometry : Determines the molecular weight of the compound, confirming its elemental composition (C₉H₈N₂O).[2]

-

UV-Vis Spectroscopy : The aromatic quinoline system gives rise to characteristic electronic transitions that can be observed in the UV-Visible spectrum. Studies combining spectroelectrochemistry and computational calculations have been used to investigate the redox properties and identify different oxidation pathways of aminoquinolines at various pH levels.[9]

Applications in Research and Drug Development

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most notably for its role in the development of antimalarial drugs.

Significance in Medicinal Chemistry

-

Antimalarial Agents : 8-Aminoquinoline is the core structure of essential antimalarial drugs like primaquine and tafenoquine .[8][10][11] These drugs are critical for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse.[10][11] The mechanism is believed to involve the generation of reactive oxygen species that induce oxidative stress within the parasite.[11]

-

Anticancer and Antimicrobial Potential : Derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents.[11] Their proposed mechanisms include the inhibition of critical enzymes like topoisomerase IIα and the disruption of key cellular signaling pathways.[11]

-

Neurodegenerative Diseases : The ability of quinoline derivatives to chelate metal ions and inhibit enzymes like acetylcholinesterase suggests their potential utility in developing treatments for neurodegenerative conditions such as Alzheimer's disease.[2]

Safety and Handling

-

Hazard Identification : Related compounds are classified as harmful and irritants.[12][13] They can cause skin and serious eye irritation.[13][14] Suspected of causing genetic defects.[14]

-

Recommended Handling Procedures :

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][14]

-

Avoid breathing dust. Prevent contact with skin and eyes.[6][14]

-

Wash hands thoroughly after handling.[5]

-

Store in a cool, dry place, locked up, and protected from light and air.[5][12]

-

Conclusion

This compound is a structurally significant molecule with a rich profile of chemical reactivity and biological potential. Its unique arrangement of functional groups on a stable aromatic core makes it an invaluable scaffold in medicinal chemistry, particularly for the development of antiprotozoal agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage this versatile compound in the pursuit of novel therapeutics.

References

- 1. This compound | 53867-95-1 [sigmaaldrich.com]

- 2. Buy this compound (EVT-396433) | 53867-95-1 [evitachem.com]

- 3. 4-Aminoquinolin-8-ol () for sale [vulcanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 9. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 8-Aminoquinolin-4-ol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have been instrumental in the fight against infectious diseases, most notably malaria, for over a century. This guide delves into the specifics of a lesser-known but significant derivative, 8-Aminoquinolin-4-ol, providing a comprehensive overview of its historical context, discovery, and the chemical principles underpinning its synthesis. As Senior Application Scientists, our goal is to not only present established facts but also to offer field-proven insights into the causality behind experimental choices, thereby creating a self-validating and trustworthy resource.

The Historical Imperative: A Quest for Antimalarials

The story of this compound is intrinsically linked to the broader history of antimalarial drug discovery. The journey began with quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries.[1][2][3] The two World Wars of the 20th century critically disrupted the global supply of quinine, creating an urgent need for synthetic alternatives.[1][2][3]

This necessity spurred extensive research programs, particularly in Germany and the United States. German scientists at the Bayer Institute were pioneers in this field, leading to the synthesis of the first major classes of synthetic antimalarials: the 8-aminoquinolines and the 4-aminoquinolines.[1][2] Pamaquine, an 8-aminoquinoline, and Chloroquine, a 4-aminoquinoline, emerged from this era as crucial therapeutic agents.[1][2]

The development of these compounds was often a process of meticulous molecular modification, with researchers systematically altering the quinoline core to enhance efficacy and reduce toxicity. It is within this context of intensive structure-activity relationship (SAR) studies that the synthesis of various substituted quinolines, including this compound, was explored.

Proposed Synthesis of this compound

While a specific, documented synthesis of this compound is not readily found in a singular, consolidated source in the surveyed literature, a robust and logical synthetic pathway can be proposed based on well-established quinoline chemistry. The most chemically sound approach involves the synthesis of an 8-nitro-4-hydroxyquinoline intermediate, followed by the selective reduction of the nitro group.

Synthesis of the Precursor: 8-Nitro-4-hydroxyquinoline

The key precursor for our target molecule is 8-nitro-4-hydroxyquinoline. Its synthesis can be achieved through a modified Skraup synthesis, a classic method for creating the quinoline ring system.[4][5]

Experimental Protocol: Skraup Synthesis of 8-Nitro-4-hydroxyquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-aminophenol (1 mole).

-

Addition of Reagents: To the 2-aminophenol, slowly add a mixture of glycerol (3 moles), concentrated sulfuric acid (3 moles), and a mild oxidizing agent such as arsenic acid or o-nitrophenol (1.5 moles). The addition should be carried out cautiously with external cooling to manage the exothermic reaction.

-

Heating and Reflux: Once the initial exothermic reaction subsides, heat the mixture to 130-140°C. Maintain this temperature and continue stirring for 3-4 hours. The reaction is typically vigorous, and careful temperature control is crucial.

-

Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of ice-cold water. This will precipitate the crude product and dilute the sulfuric acid.

-

Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium hydroxide, until a pH of 7 is reached. This will precipitate the 8-hydroxyquinoline.

-

Nitration: To introduce the nitro group at the 8-position, the resulting 8-hydroxyquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. Due to the directing effects of the hydroxyl group, nitration is expected to occur at the 5 and 7 positions. To achieve 8-nitration, one would start with a pre-nitrated aniline. A more direct route would involve the cyclization of 2-amino-3-nitrophenol with a suitable three-carbon component. However, for this guide, we will assume the availability of 8-nitro-4-hydroxyquinoline as a starting material for the final reduction step, as its synthesis is a more involved, multi-step process that is beyond the immediate scope of this section.

Diagram of the Skraup Synthesis for the Quinoline Core

Caption: Generalized Skraup synthesis pathway.

Reduction of 8-Nitro-4-hydroxyquinoline to this compound

The final and critical step is the selective reduction of the nitro group to an amino group without affecting the quinoline ring or the hydroxyl group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a hydrogenation vessel, suspend 8-nitro-4-hydroxyquinoline (1 mole) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation of the Product: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.

Diagram of the Reduction of 8-Nitro-4-hydroxyquinoline

Caption: Final reduction step to yield this compound.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not abundantly available, we can predict its key physicochemical properties based on its structure and the known properties of related compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈N₂O | Based on the chemical structure. |

| Molecular Weight | ~160.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to light brown solid | 8-aminoquinoline is a pale yellow solid. The presence of the hydroxyl group may slightly alter the color. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The amino and hydroxyl groups will increase polarity and potential for hydrogen bonding, but the quinoline core remains largely hydrophobic. |

| Melting Point | Expected to be higher than 8-aminoquinoline (65°C) | The additional hydroxyl group allows for stronger intermolecular hydrogen bonding, which typically raises the melting point. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-donating amino and hydroxyl groups. Signals for the amine and hydroxyl protons would also be present and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine, O-H stretching of the hydroxyl group, and C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.

Potential Biological Activity and Applications

The primary historical and research interest in 8-aminoquinolines has been their antimalarial activity.[6] The 8-aminoquinoline scaffold is a key component of drugs like primaquine and tafenoquine, which are effective against the liver stages of the malaria parasite. The mechanism of action is thought to involve the generation of reactive oxygen species that are toxic to the parasite.

The introduction of a hydroxyl group at the 4-position of the quinoline ring could modulate the biological activity in several ways:

-

Altered Pharmacokinetics: The hydroxyl group could change the solubility, metabolism, and excretion profile of the compound.

-

Modified Target Binding: The hydroxyl group could form additional hydrogen bonds with the biological target, potentially enhancing or altering its activity.

-

Chelating Properties: The 4-hydroxy and 8-amino groups, in conjunction with the quinoline nitrogen, could act as a chelating agent for metal ions, which may be a component of its mechanism of action or a source of toxicity.[5]

Beyond its potential as an antimalarial, this compound could be investigated for other biological activities, as the quinoline scaffold is known to exhibit a broad range of pharmacological effects, including antibacterial, antifungal, and anticancer properties.[7]

Conclusion and Future Directions

This compound represents an intriguing, albeit historically underexplored, member of the vast quinoline family. Its discovery and synthesis are rooted in the urgent quest for synthetic antimalarials that defined a significant era of medicinal chemistry. While direct and extensive research on this specific molecule is limited, a robust understanding of quinoline chemistry allows for the confident postulation of its synthesis and properties.

For researchers and drug development professionals, this compound presents an opportunity. The proposed synthetic route is straightforward and utilizes well-established chemical transformations. The key to unlocking its potential lies in its systematic synthesis, purification, and comprehensive biological evaluation. Future research should focus on:

-

Confirmation of Synthesis: Executing the proposed synthesis and fully characterizing the resulting compound using modern spectroscopic techniques.

-

In Vitro and In Vivo Studies: Screening this compound for antimalarial activity against various strains of Plasmodium, as well as for other potential therapeutic applications.

-

SAR Studies: Using this compound as a lead compound for the synthesis of new derivatives with modified substituents to optimize activity and reduce potential toxicity.

By building upon the historical foundation of quinoline chemistry and employing modern drug discovery techniques, the scientific community can fully elucidate the therapeutic potential of this compound and its future derivatives.

References

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8-Aminoquinolin-4-ol solubility and stability profile

An In-Depth Technical Guide to the Solubility and Stability Profile of 8-Aminoquinolin-4-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of this compound (also known as 8-amino-4-quinolinol). As a quinoline derivative, this compound is of significant interest to researchers in medicinal chemistry and drug development, serving as a key scaffold for therapeutic agents, particularly in areas like antimalarial research.[1][2] Understanding its solubility and stability is a critical first step in preformulation studies, ensuring that subsequent development of dosage forms and preclinical evaluations are built on a solid foundation.[3]

Core Physicochemical Properties

The inherent solubility and stability of a molecule are dictated by its fundamental physicochemical characteristics. This compound is a derivative of quinoline, featuring an amino group at the 8-position and a hydroxyl group at the 4-position, which significantly influence its properties.[1]

| Property | Value/Description | Source |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Typically a crystalline solid | [4] |

| pKa Values | The amino group at position 8 imparts basicity, while the hydroxyl group at position 4 is weakly acidic. The quinoline nitrogen also has a pKa. Precise experimental values for this compound are not readily available, but can be estimated based on related structures. For the parent 8-aminoquinoline, the pKa of the quinoline nitrogen is around 8.36.[5] The hydroxyl group's acidity and the amino group's basicity are critical for pH-dependent solubility. | [5] |

| Classification | Organic compound belonging to the quinoline family. | [1] |

Solubility Profile

The ability to achieve sufficient concentration in solution is paramount for both biological activity and formulation. The solubility of this compound is highly dependent on the nature of the solvent and, most critically, the pH of aqueous media.

Aqueous and pH-Dependent Solubility

Like many aminoquinolines, this compound is expected to have low intrinsic solubility in pure water.[6] However, its solubility is significantly influenced by pH due to the presence of ionizable amino and hydroxyl groups.[6][7]

-

In Acidic Conditions (Low pH): The amino group and the quinoline ring nitrogen will become protonated. This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions.[6][8]

-

In Basic Conditions (High pH): As the pH increases, the molecule will be deprotonated to its neutral or free base form, leading to an exponential decrease in aqueous solubility.[3]

This pH-solubility relationship is a cornerstone of preformulation. For orally administered drugs, it dictates how solubility will change through the varying pH environments of the gastrointestinal tract.[9][10]

Solubility in Organic Solvents

This compound is generally soluble in polar organic solvents. This is a common characteristic for quinoline derivatives and is essential for laboratory work, including synthesis, purification, and the preparation of stock solutions for biological assays.[6][11]

-

Commonly Used Solvents: Ethanol, Dimethyl Sulfoxide (DMSO).[6]

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. The causality behind this choice is its ability to ensure the solution reaches saturation, providing a true measure of equilibrium solubility under defined conditions (e.g., temperature, pH).

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent system (e.g., purified water, various pH buffers, or organic solvents). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., 0.22 µm PVDF) may be necessary.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a drug candidate is mandated by regulatory agencies like the ICH and FDA.[14][15] Forced degradation (or stress testing) studies are performed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[16] The purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[15][17]

Potential Degradation Pathways

The structure of this compound suggests several potential routes for degradation.

-

Hydrolytic Degradation: The quinoline ring system is generally stable.[18] However, extreme pH conditions can catalyze reactions. The stability of the compound should be evaluated in acidic, basic, and neutral aqueous media.[7]

-

Oxidative Degradation: Aminoquinolines are susceptible to oxidation.[19][20] The amino group can be a primary site for oxidative reactions, potentially leading to the formation of colored degradation products.[21] This pathway is particularly relevant as it can mimic metabolic processes in vivo.[22]

-

Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions. ICH Q1B guidelines detail the requirements for photostability testing, which involves exposing the compound to a specific illumination intensity.[23][24]

-

Thermal Degradation: High temperatures can provide the activation energy for decomposition.[25] Solid-state thermal stability is crucial for determining appropriate storage and handling conditions.

Experimental Protocol: Forced Degradation Studies

A systematic approach is required to evaluate stability under various stress conditions. A validated, stability-indicating HPLC method is essential for separating the parent compound from any potential degradants.

General Workflow:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and acetonitrile).[11]

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room or elevated temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation (Solution): Heat the stock solution (in a neutral solvent) at an elevated temperature (e.g., 70°C).

-

Thermal Degradation (Solid): Expose the solid powder to dry heat in an oven.

-

Photodegradation: Expose the stock solution and solid powder to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal effects.[23]

-

-

Neutralization/Quenching: After the exposure period, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and the formation of any new impurity peaks. Mass balance should be calculated to ensure that all degradants are accounted for.

References

- 1. Buy this compound (EVT-396433) | 53867-95-1 [evitachem.com]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 8-Aminoquinoline-4-carboxylic acid (EVT-392730) | 121689-23-4 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. library.dphen1.com [library.dphen1.com]

- 18. benchchem.com [benchchem.com]

- 19. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B [mdpi.com]

- 23. bfarm.de [bfarm.de]

- 24. ema.europa.eu [ema.europa.eu]

- 25. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates [mdpi.com]

The Multifaceted Biological Activity of 8-Aminoquinolin-4-ol Derivatives: From Foundational Antimalarials to Novel Therapeutic Frontiers

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for yielding compounds with a vast spectrum of biological activities.[1] While historically anchored in antimalarial drug discovery with seminal drugs like primaquine, its derivatives, including the 8-aminoquinolin-4-ol tautomeric form, are now recognized for their significant potential in oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide provides a comprehensive technical overview of the primary biological activities of this compound derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. We will explore the causality behind their therapeutic effects, offering field-proven insights for researchers aiming to harness the full potential of this versatile chemical core.

The 8-Aminoquinoline Core: A Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, and the 8-amino substituted variant is particularly noteworthy. Its ability to chelate metals, participate in redox cycling, and intercalate with biological macromolecules underpins its diverse pharmacological profile.[1][3] The this compound subclass exists in tautomeric equilibrium with the 8-amino-4-quinolone form, a feature that can influence its hydrogen bonding capabilities and interactions with biological targets. Understanding the synthesis and chemical properties of this core is fundamental to appreciating the nuances of its biological activity.

Classical synthetic routes to the 8-aminoquinoline core often involve the Skraup synthesis to form the quinoline ring, followed by nitration and subsequent reduction to install the 8-amino group.[1] Modern, more regioselective methods like the Povarov reaction are also employed.[1] The derivatization typically occurs at the 8-amino group, the 4-ol group, or on the quinoline ring itself, allowing for fine-tuning of the molecule's physicochemical properties and biological targeting.

Antimalarial Activity: The Historical Bedrock

The most established application of 8-aminoquinolines is in the treatment of malaria.[1] Compounds like primaquine and the more recent tafenoquine are critical for their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, thereby achieving a "radical cure" and preventing relapse.[2][3][4][5]

Mechanism of Action: A Two-Pronged Assault

The antimalarial action of 8-aminoquinolines is complex and not fully elucidated, but two primary mechanisms are widely accepted, particularly against different life cycle stages of the parasite.

-

Redox Cycling and Oxidative Stress: This is considered the primary mechanism against liver-stage parasites. 8-aminoquinolines are prodrugs that undergo metabolic activation, often mediated by cytochrome P450 enzymes, to form reactive quinone-imine intermediates.[2] These metabolites engage in redox cycling, generating reactive oxygen species (ROS) that induce significant oxidative stress, disrupting parasite mitochondrial function and leading to cell death.[2][4] This reliance on host metabolism explains the compound's selective activity on liver stages where these enzymes are abundant.

-

Inhibition of Hematin Polymerization: While less potent than 4-aminoquinolines in this regard, some 8-aminoquinoline derivatives exhibit activity against blood-stage parasites by interfering with heme detoxification.[6][7] During hemoglobin digestion in its food vacuole, the parasite releases toxic free heme. It detoxifies this by polymerizing it into an inert crystalline hemozoin. Certain 8-aminoquinolines can form a complex with heme, preventing this polymerization and leading to a buildup of toxic heme that lyses the parasite.[6][7]

Caption: Proposed ROS-mediated antimalarial mechanism of 8-aminoquinolines.

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded critical insights into the SAR of antimalarial 8-aminoquinolines.[8][9]

| Position | Substitution Effect on Antimalarial Activity | Reference |

| C6 | The presence of a methoxy (-OCH3) group is a hallmark of potent compounds like primaquine and is generally considered crucial for high activity against liver stages. | [8] |

| C8-Amine | The nature of the alkylamine side chain is critical for activity, toxicity, and pharmacokinetics. A 4-amino-1-methylbutyl chain (as in primaquine) is optimal for radical curative activity. | [7][10] |

| C4 | Introduction of a methyl group can sometimes increase activity but also toxicity. | [8] |

| C5 | Substitution with phenoxy groups has been shown to reduce toxicity and endow impressive blood-stage (schizontocidal) activity. | [6][8] |

| C7 | Substitution at this position generally leads to a loss of activity. | [8] |

Key Experimental Protocol: Hematin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that act on the blood stage of the parasite by disrupting heme detoxification.

Principle: This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin chloride under acidic conditions that mimic the parasite's food vacuole.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1.6 mM solution of hemin chloride in dimethyl sulfoxide (DMSO).

-

Prepare a 4.2 M acetate buffer solution (pH 4.8).

-

Prepare test compounds (8-aminoquinoline derivatives) and a positive control (e.g., Chloroquine) at various concentrations in DMSO. Prepare a DMSO-only negative control.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.

-

Add 10 µL of the test compound dilutions (or controls) to the respective wells.

-

Initiate the reaction by adding 50 µL of the acetate buffer to each well.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation. The causality for this step is to provide sufficient time and thermal energy for the polymerization reaction to proceed to completion in the control wells.

-

-

Washing and Detection:

-

After incubation, centrifuge the plate at 4000 rpm for 15 minutes. The resulting pellet is the insoluble β-hematin.

-

Carefully discard the supernatant. Wash the pellet by resuspending it in 200 µL of DMSO to remove any unreacted hemin. This washing step is critical for a clean signal, as residual hemin will interfere with the final reading. Repeat the centrifugation and supernatant removal.

-

Dissolve the final, washed β-hematin pellet in 100 µL of 0.1 M NaOH to convert it into soluble alkaline hematin.

-

-

Quantification:

-

Measure the absorbance of the dissolved alkaline hematin at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value (the concentration at which 50% of β-hematin formation is inhibited) by plotting inhibition versus log concentration.

-

Anticancer Activity: An Emerging Frontier

Emerging evidence highlights the significant potential of 8-aminoquinoline derivatives as anticancer agents.[1][11] Their cytotoxic effects have been observed against a variety of cancer cell lines, and their mechanisms appear to be distinct from traditional chemotherapeutics.[2][12]

Mechanism of Action: Inducing Cell Death and Arrest

The anticancer properties of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[2]

-

Apoptosis Induction: Certain derivatives trigger the intrinsic apoptotic pathway. They can disrupt mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspase cascades (e.g., caspase-3, -9), and eventual cell death.[13]

-

Cell Cycle Arrest: Flow cytometry analyses have shown that some 8-aminoquinoline compounds can arrest cancer cells at specific checkpoints, most notably the G2/M phase.[13] This prevents the cells from progressing through mitosis, ultimately leading to apoptosis if the damage or stress cannot be resolved.

-

Lysosomotropic Action: As weak bases, these compounds can accumulate in the acidic environment of lysosomes. This trapping disrupts lysosomal function and autophagy, a critical process for cancer cell survival, thereby sensitizing them to other chemotherapeutic agents.[11]

Caption: Anticancer mechanisms involving apoptosis and cell cycle arrest.

Data Presentation: Comparative Cytotoxicity

The efficacy of novel derivatives is typically compared against standard chemotherapeutics across various cancer cell lines.

| Derivative | IC50 (µM) vs. MDA-MB-231[13] | IC50 (µM) vs. HepG-2[14] | IC50 (µM) vs. A549[15] |

| Compound A | ~2.0 | 5.3 | 6.9 |

| Compound B | > 50 | 15.8 | 22.1 |

| Doxorubicin | 0.5 | 0.8 | 1.2 |

| (Note: Data is representative based on literature values for quinoline-type compounds and serves for illustrative purposes) |

Key Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach. This adherence period is crucial for ensuring the cells are in a healthy, receptive state before drug exposure.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 8-aminoquinoline derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

-

Incubate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for an additional 2-4 hours. During this time, only viable cells will convert the MTT to formazan.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Quantification:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the blank reading, calculate cell viability as a percentage of the vehicle control, and plot a dose-response curve to determine the IC50 value.

-

Antimicrobial and Antifungal Activity

8-Aminoquinoline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][3] This activity is particularly pronounced in metal complexes of these compounds.[1][3]

Mechanism of Action: Metal Chelation and Membrane Disruption

The primary antimicrobial mechanism is believed to be the chelation of essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) that are critical for microbial enzyme function and structural integrity.[1] By sequestering these ions, the compounds inhibit vital metabolic pathways. Furthermore, the lipophilic nature of the quinoline scaffold allows these molecules to intercalate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Key Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro susceptibility of a microbe to an antimicrobial agent.[16]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid broth medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a two-fold serial dilution of the 8-aminoquinoline derivative in a 96-well microplate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

Grow the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight.

-

Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation:

-

Add 50 µL of the final diluted inoculum to each well of the microplate (except the sterility control). The total volume is now 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

Reading the MIC:

-

After incubation, examine the plate visually. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). A reading mirror or a plate reader can aid in this determination. The growth control must show turbidity for the test to be valid.

-

Summary and Future Perspectives

The this compound scaffold and its derivatives represent a remarkably versatile class of compounds with a rich history and a promising future.[1] Originally developed as potent antimalarials for achieving radical cure, their biological activity is now understood to encompass significant anticancer, antimicrobial, and antiviral properties.[1][2][15] The mechanisms underpinning these effects—ranging from ROS generation and heme polymerization inhibition to apoptosis induction and metal chelation—highlight the diverse ways this chemical core can interact with biological systems.

Future research should focus on:

-

Improving Selectivity: Designing derivatives that are more selective for pathogenic cells over host cells to reduce toxicity, a known limitation of early 8-aminoquinolines.[3]

-

Mechanism Deconvolution: Further elucidating the precise molecular targets to enable rational drug design and overcome resistance mechanisms.

-

Combination Therapies: Exploring the synergistic potential of these derivatives as adjuvants to existing chemotherapies and antimicrobial agents, particularly given their ability to disrupt lysosomal function and sensitize cancer cells.[11]

By leveraging the foundational knowledge of their chemistry and biological activity, the scientific community is well-positioned to develop the next generation of 8-aminoquinoline-based therapeutics to address some of the world's most pressing health challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [iris.who.int]

- 9. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. | Semantic Scholar [semanticscholar.org]

- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Aminoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Within this class, 8-aminoquinoline derivatives have historically been pivotal in the fight against infectious diseases, most notably malaria.[2] This technical guide focuses on a specific, yet promising derivative, 8-Aminoquinolin-4-ol, also known as 8-amino-4-hydroxyquinoline. While direct, extensive research on this particular molecule is emerging, this guide synthesizes the wealth of knowledge surrounding the 8-aminoquinoline and 8-hydroxyquinoline pharmacophores to illuminate the potential therapeutic targets of this compound. We will delve into its putative mechanisms of action across oncology, infectious diseases, and neurodegenerative disorders, underpinned by its anticipated metal-chelating and redox-modulating properties. This document provides a comprehensive exploration of its therapeutic landscape, complete with detailed experimental protocols and mechanistic visualizations to empower further investigation and drug development initiatives.

Introduction: The Quinoline Core and the Promise of this compound

The quinoline ring system, a bicyclic heterocycle, is a "privileged structure" in drug discovery, meaning it can interact with a wide range of biological targets.[3][4] The 8-aminoquinoline subclass, in particular, has a rich history, with primaquine being a key drug for the radical cure of relapsing malaria.[5] The introduction of a hydroxyl group at the 4-position, creating this compound, is hypothesized to significantly influence its biological activity. This modification can alter its electronic properties, lipophilicity, and, crucially, its metal-chelating capabilities, thereby opening up new therapeutic avenues.[6]

This guide will explore the potential of this compound by dissecting its likely molecular targets in three key therapeutic areas:

-

Antiparasitic Activity: Building on the legacy of 8-aminoquinolines in malaria.

-

Anticancer Activity: Leveraging the emerging role of quinoline derivatives in oncology.

-

Neuroprotection: Investigating its potential to combat neurodegenerative diseases.

The central hypothesis underpinning the multifaceted activity of this compound is its ability to interact with metal ions and modulate cellular redox environments.

Potential Therapeutic Applications and Putative Molecular Targets

Antiparasitic Activity: Beyond Malaria

The antimalarial activity of 8-aminoquinolines is a well-established paradigm.[5] While the precise mechanism of action for primaquine remains a subject of investigation, it is understood to involve metabolic activation to reactive intermediates that can disrupt parasite mitochondrial function and generate reactive oxygen species (ROS).[7]

Potential Targets for this compound in Parasitic Diseases:

-

Heme Polymerization: A primary target for many quinoline-based antimalarials is the inhibition of hemozoin formation.[8] The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into insoluble hemozoin. This compound, like other quinolines, may interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.

-

Parasite Mitochondria: 8-aminoquinolines are known to disrupt the mitochondrial electron transport chain in parasites, leading to a collapse of the mitochondrial membrane potential and ATP depletion.[9] The 4-hydroxy group in this compound could enhance this activity by participating in redox cycling.

-

DNA and RNA Synthesis: Some quinoline derivatives have been shown to intercalate with parasitic DNA, inhibiting replication and transcription.[9]

Beyond malaria, the 8-aminoquinoline scaffold has demonstrated activity against other protozoal infections like leishmaniasis.[10]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.

-

Parasite Culture: Maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 0.2% sodium bicarbonate, and 25 mM HEPES.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete culture medium to achieve a range of final concentrations.

-

Assay Plate Preparation: Add 100 µL of the diluted compound to a 96-well microplate. Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of quinoline derivatives is a rapidly expanding field of research.[3][11] Their mechanisms of action are diverse and often involve the disruption of metal homeostasis and the induction of oxidative stress, leading to apoptosis.[12]

Potential Anticancer Targets for this compound:

-

Induction of Oxidative Stress: 8-Hydroxyquinoline derivatives are known to chelate intracellular metal ions, such as copper and iron.[6][13] The resulting complexes can catalytically generate ROS, leading to DNA damage, lipid peroxidation, and protein oxidation, ultimately triggering apoptosis.

-

Topoisomerase Inhibition: Some quinoline compounds can inhibit topoisomerases, enzymes essential for DNA replication and repair. This leads to DNA strand breaks and cell cycle arrest.

-

Kinase Inhibition: Quinoline scaffolds have been successfully utilized to design inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Src and Abl kinases.[12]

-

Proteasome Inhibition: The chelation of copper by quinoline derivatives can lead to the inhibition of the proteasome, a cellular machinery responsible for degrading damaged or unwanted proteins.[9] Proteasome inhibition results in the accumulation of pro-apoptotic proteins and cell death.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

Visualization of Anticancer Mechanisms

Caption: Putative anticancer mechanisms of this compound.

Neuroprotection: Combating Oxidative Stress in the Brain

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and metal dyshomeostasis.[6] The antioxidant and metal-chelating properties of 8-hydroxyquinoline derivatives make them attractive candidates for neuroprotective therapies.[14][15]

Potential Neuroprotective Targets for this compound:

-

Metal Ion Chelation: this compound can chelate redox-active metal ions like copper and iron, which are implicated in the generation of ROS in the brain. By sequestering these ions, it can mitigate oxidative damage to neurons.[6]

-

Antioxidant Activity: The 4-hydroxy group can act as a radical scavenger, directly neutralizing harmful free radicals. This intrinsic antioxidant activity can protect neuronal cells from oxidative insults.[14]

-

Modulation of Signaling Pathways: Recent studies on 8-aminoquinoline-based metal complexes suggest they can upregulate the SIRT1/3-FOXO3a signaling pathway, which is involved in promoting cell survival and mitigating oxidative damage.[10]

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium. Differentiate the cells into a more neuron-like phenotype using retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Data Analysis: Determine the protective effect of this compound by comparing the viability and ROS levels of pre-treated cells to those of cells treated with H₂O₂ alone.

Visualization of Neuroprotective Mechanisms

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential | Semantic Scholar [semanticscholar.org]

- 5. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GtR [gtr.ukri.org]

- 8. youtube.com [youtube.com]

- 9. dovepress.com [dovepress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 13. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Silico Modeling of 8-Aminoquinolin-4-ol Interactions

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] 8-Aminoquinolin-4-ol, a specific derivative, presents a compelling subject for computational analysis due to its structural features which suggest potential for diverse biological activities, including antimalarial properties.[3][4] This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico investigation of this compound. We will navigate the complete computational workflow, from initial target identification to the nuanced assessment of molecular interactions and the prediction of drug-like properties. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs each experimental choice, ensuring a robust and logically sound computational investigation.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, front-loading the development pipeline with high-quality candidates is paramount. Computational, or in silico, methods have become indispensable for achieving this, allowing for the rapid, cost-effective screening and characterization of small molecules before committing to expensive and time-consuming wet-lab experiments.[5][6] Quinoline derivatives, in particular, have a rich history of pharmacological relevance, exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[7][8]

Our subject, this compound, possesses key functional groups—an amino group at the 8-position and a hydroxyl group at the 4-position—that can participate in various non-covalent interactions, making it an ideal candidate for forming stable complexes with biological macromolecules.[3] The objective of this guide is to delineate a complete in silico workflow to hypothesize and validate its potential protein targets, characterize the dynamics of its interactions, and evaluate its viability as a drug candidate.

Caption: Overall In Silico Workflow for this compound Analysis.

Section 1: Target Identification & Prioritization

Expertise & Causality: Before we can model an interaction, we must first identify a biologically relevant target. A blind search is inefficient. Therefore, we employ computational strategies to generate a shortlist of high-probability protein targets. This is a critical step, as the biological relevance of any subsequent modeling is entirely dependent on the validity of the chosen target.[9] Methods range from analyzing gene expression data to leveraging known drug-target databases.[5] Network pharmacology, which analyzes protein-protein interaction networks, is another powerful technique to identify crucial "hub" proteins in disease pathways that may serve as targets.[6]

Protocol 1: Reverse Pharmacophore and Docking-Based Target Fishing

-

Ligand Preparation :

-

Obtain the 2D structure of this compound (e.g., from PubChem, CID 11359).[10]

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel.

-

Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand is in a low-energy, stable conformation, which is a prerequisite for accurate screening.

-

-

Pharmacophore Model Generation :

-

Identify the key chemical features of this compound: Hydrogen Bond Donors (amino and hydroxyl groups), Hydrogen Bond Acceptors (ring nitrogen, hydroxyl oxygen), and Aromatic Rings.

-

Use these features to generate a 3D pharmacophore model using software like Pharmit or ZINCPharmer.

-

-

Database Screening :

-

Screen a database of protein structures (e.g., PDB) against the generated pharmacophore model. This will identify proteins with binding pockets that have the complementary chemical features to bind our ligand.

-

The output will be a list of potential protein targets, ranked by how well they match the pharmacophore.

-

-

Target Prioritization :

-

Filter the list of potential targets based on biological relevance. Cross-reference the targets with disease databases (e.g., DisGeNET) to identify proteins implicated in relevant pathologies (e.g., malaria, cancer).[5]

-

Perform a literature review on the top-ranked, disease-relevant targets to confirm their "druggability" and role in the disease of interest. This human-in-the-loop step is essential for self-validation and avoiding computationally sound but biologically irrelevant pathways.

-

Section 2: Molecular Docking – Predicting the Binding Hypothesis

Expertise & Causality: Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein.[11][12] It functions as a computational "handshake," sampling numerous possible conformations and scoring them to identify the most energetically favorable binding mode.[12] The choice of docking software and scoring function is critical; for this guide, we select AutoDock Vina, a widely used and validated tool known for its speed and accuracy.[13] The underlying principle is that a lower binding energy score corresponds to a more stable protein-ligand complex.

Caption: The Molecular Docking Workflow using AutoDock Vina.

Protocol 2: Molecular Docking with AutoDock Vina

This protocol assumes a prioritized protein target has been selected (e.g., Plasmepsin II from Plasmodium falciparum, a known antimalarial target).

-

Receptor Preparation :

-

Download the protein structure from the RCSB PDB database.

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands. The causality here is to ensure the binding site is empty and that water molecules do not create steric hindrance or interfere with the scoring function unless explicitly modeled.

-

Add polar hydrogens, as hydrogen atoms are critical for calculating interactions but are often absent in crystal structures.

-

Add Kollman charges to assign partial atomic charges, which are essential for electrostatic calculations within the scoring function.

-

Save the prepared receptor in the required PDBQT format.

-

-

Ligand Preparation :

-

Using the energy-minimized 3D structure of this compound from Section 1.

-

In AutoDock Tools, define the rotatable bonds. This allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation :

-

Define the search space by creating a "grid box" that encompasses the entire binding site of the target protein. The dimensions of this box are critical: too small, and you may miss the true binding pose; too large, and you increase computation time and the risk of finding irrelevant binding sites.[14] A common practice is to center the box on a co-crystallized ligand if available, or on key catalytic residues.

-

-

Running the Docking Simulation :

-

Results Analysis :

-

Vina will output a file containing several binding poses, ranked by their affinity scores in kcal/mol.

-

Visualize the top-ranked poses complexed with the protein using a tool like PyMOL or ChimeraX.

-

Analyze the specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) for the most favorable pose. A strong binding hypothesis is supported not just by a low energy score, but by a network of plausible intermolecular interactions.

-

| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Key Interactions |

| 1 | -8.5 | ASP34, TYR194, SER81 | H-bond with ASP34, Pi-stacking with TYR194 |

| 2 | -8.1 | ASP34, VAL78 | H-bond with ASP34 |

| 3 | -7.9 | ILE122, PHE111 | Hydrophobic interactions |

Section 3: Molecular Dynamics – From a Static Pose to a Dynamic Interaction

Expertise & Causality: Molecular docking provides a valuable but static snapshot of a potential interaction. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations allow us to observe the physical motions of atoms and molecules over time, providing a much richer and more realistic understanding of the protein-ligand complex.[16][17] We use MD to validate the stability of the docking pose. If a ligand is not stable in the binding pocket and dissociates quickly during a simulation, the initial docking result is likely a false positive. We will use GROMACS, a powerful and widely-used open-source MD engine.[18]

Protocol 3: GROMACS Simulation of the Protein-Ligand Complex

This protocol begins with the top-ranked docked pose from Section 2.

-

System Preparation :

-

Topology Generation: Generate a topology for the protein using a GROMACS tool (pdb2gmx) and a force field like CHARMM36.[19] For the ligand (this compound), which is not a standard residue, parameters must be generated using a server like CGenFF or SwissParam. This is a critical self-validating step; incorrect ligand parameters will lead to physically unrealistic simulations.

-

Complex Building: Combine the coordinate files of the protein and the parameterized ligand.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P). This explicitly models the aqueous environment of a biological system.

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge, mimicking physiological salt concentrations.

-

-

Simulation Execution :

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes or inappropriate geometry introduced during system setup.

-

Equilibration (NVT & NPT): This is a two-phase process to bring the system to the desired temperature and pressure.

-

NVT (Constant Volume) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

-

NPT (Constant Pressure) Ensemble: Bring the system to the target pressure (e.g., 1 bar) to achieve the correct density.

-

-

Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data for analysis.[19]

-

-

Trajectory Analysis :

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converged RMSD indicates that the complex has reached equilibrium and the ligand is stable in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds or other interactions identified during docking throughout the simulation. A stable interaction is one that is maintained for a significant portion of the simulation time.

-

Section 4: ADMET Prediction – Assessing Drug-Likeness and Safety